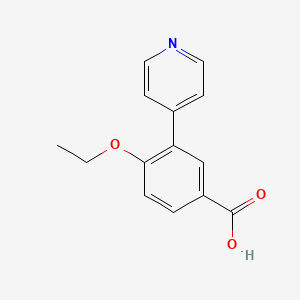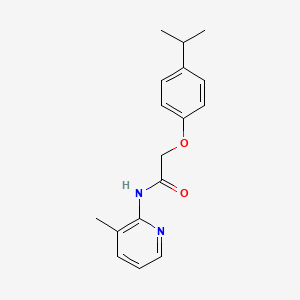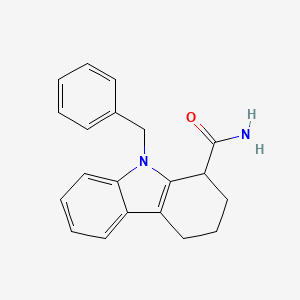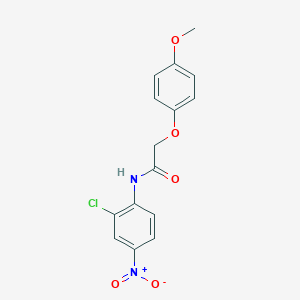![molecular formula C29H34N4O3 B3978313 5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3978313.png)
5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline
説明
5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659, and is classified as a kinase inhibitor. In
科学的研究の応用
TAK-659 has been studied for its potential applications in various scientific research fields, including oncology, immunology, and neurology. In oncology, TAK-659 has been shown to inhibit the activity of several kinases that are involved in cancer cell proliferation and survival, making it a promising candidate for cancer therapy. In immunology, TAK-659 has been studied for its ability to modulate immune cell function and cytokine production, potentially leading to new treatments for autoimmune diseases. In neurology, TAK-659 has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
作用機序
TAK-659 works by inhibiting the activity of several kinases, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). By inhibiting these kinases, TAK-659 blocks several signaling pathways that are involved in cell proliferation, survival, and cytokine production.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects, including inhibition of cancer cell proliferation, modulation of immune cell function and cytokine production, and neuroprotective effects. Additionally, TAK-659 has been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for drug development.
実験室実験の利点と制限
One advantage of using TAK-659 in lab experiments is its specificity for BTK and ITK, making it a useful tool for studying the role of these kinases in various biological processes. Additionally, TAK-659 has good oral bioavailability and pharmacokinetic properties, making it easy to administer to animal models. However, one limitation of using TAK-659 in lab experiments is its potential off-target effects, which may complicate data interpretation.
将来の方向性
There are several future directions for the study of TAK-659, including further exploration of its potential applications in cancer therapy, autoimmune diseases, and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of TAK-659 and its potential off-target effects. Finally, the development of more specific and potent kinase inhibitors may lead to the discovery of new therapeutic targets and treatments for various diseases.
特性
IUPAC Name |
(4-tert-butylphenyl)-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4O3/c1-29(2,3)24-11-9-23(10-12-24)28(34)32-19-17-31(18-20-32)25-13-14-27(33(35)36)26(21-25)30-16-15-22-7-5-4-6-8-22/h4-14,21,30H,15-20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCANIHATYPFPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium chloride](/img/structure/B3978242.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-fluorobenzamide](/img/structure/B3978249.png)
![N~2~-(4-ethoxyphenyl)-N~1~-[2-(2-methoxyphenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3978258.png)
![N-{2,5-dimethoxy-4-[(2-phenylbutanoyl)amino]phenyl}benzamide](/img/structure/B3978261.png)


![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-nitrophenyl)thio]acetamide](/img/structure/B3978273.png)
![5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3978275.png)

![1-benzyl-4-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}piperazine](/img/structure/B3978288.png)

![ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate](/img/structure/B3978309.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyl-6-phenyldihydro-2H-pyran-2,4(3H)-dione](/img/structure/B3978310.png)
